Imidazo[1,2-a]pyridine-3-sulfonamide
Overview
Description
Imidazo[1,2-a]pyridine-3-sulfonamide is a heterocyclic compound that belongs to the imidazopyridine family. This class of compounds is known for its diverse pharmacological activities and has been extensively studied for its potential therapeutic applications. The imidazo[1,2-a]pyridine scaffold is a fused bicyclic structure that combines an imidazole ring with a pyridine ring, making it a privileged structure in medicinal chemistry.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine-3-sulfonamide derivatives have been identified as potent inhibitors of KRAS G12C , a common mutation in the KRAS gene . This mutation is often found in various types of cancers, making it a significant target for anticancer therapies .
Mode of Action
These compounds act as targeted covalent inhibitors (TCIs) . They bind covalently to the KRAS G12C protein, thereby inhibiting its function . This covalent binding is facilitated by the unique chemical structure of the imidazo[1,2-a]pyridine core .
Biochemical Pathways
The inhibition of KRAS G12C disrupts the downstream signaling pathways that are crucial for cell proliferation and survival . This disruption can lead to the death of cancer cells, thereby exerting an anticancer effect .
Result of Action
The result of the action of this compound is the inhibition of cancer cell proliferation and survival . This is achieved through the targeted inhibition of the KRAS G12C protein, which plays a crucial role in these cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors While specific details are not available, factors such as pH, temperature, and the presence of other molecules can potentially affect the action of this compound
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridine-3-sulfonamide interacts with various enzymes and proteins in biochemical reactions. It has been found to play a role in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit the phosphorylation of c-Met and its key downstream Akt and ERK signaling cascades in c-Met aberrant human EBC-1 cancer cells . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridine-3-sulfonamide can be achieved through various synthetic routes. One common method involves the electrochemical C3-sulfonylation of imidazo[1,2-a]pyridines using sodium benzenesulfinates as sulfonylation reagents . This metal-free protocol provides an effective and straightforward approach to synthesizing biologically and synthetically useful 3-(arylsulfonyl)imidazo[1,2-a]pyridine derivatives.
Another method involves a two-step one-pot synthesis, where heterocyclic amines react with N,N-dimethylformamide dimethyl acetate and active electrophiles such as RCH2Br (where R = CO2Et, CN, COPh, 4’-MeO-PhCO, and 4’-F-PhCO) . This method is convenient and novel, allowing for the efficient production of 3-substituted imidazo[1,2-a]pyridines.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to streamline the production process and minimize human error.
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation protocols.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the C3 position.
Common Reagents and Conditions
Common reagents used in these reactions include sodium benzenesulfinates for sulfonylation, DMSO for formylation, and various electrophiles for substitution reactions . Reaction conditions typically involve mild temperatures and the use of catalysts or metal-free protocols to facilitate the reactions.
Major Products
The major products formed from these reactions include 3-(arylsulfonyl)imidazo[1,2-a]pyridine derivatives, 3-formyl imidazo[1,2-a]pyridine derivatives, and other substituted imidazo[1,2-a]pyridine compounds .
Scientific Research Applications
Imidazo[1,2-a]pyridine-3-sulfonamide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine-3-sulfonamide can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidines: These compounds share a similar fused bicyclic structure but differ in their pharmacological activities and synthetic routes.
Imidazo[1,2-a]quinoxalines: These compounds exhibit antifungal activity and have a different mechanism of action compared to this compound.
Imidazo[1,2-a]pyridine mesoionic compounds: These compounds have been studied for their antiviral activities and contain a sulfonamide moiety.
The uniqueness of this compound lies in its diverse range of applications and its ability to undergo various chemical reactions, making it a valuable compound in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
imidazo[1,2-a]pyridine-3-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2S/c8-13(11,12)7-5-9-6-3-1-2-4-10(6)7/h1-5H,(H2,8,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTUEMZJKJCAIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70560106 | |
Record name | Imidazo[1,2-a]pyridine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70560106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112583-13-8 | |
Record name | Imidazo[1,2-a]pyridine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70560106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | imidazo[1,2-a]pyridine-3-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for imidazo[1,2-a]pyridine-3-sulfonamide derivatives as herbicides?
A: this compound derivatives belong to the sulfonylurea class of herbicides. These compounds act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS) [, , ]. This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. Inhibiting ALS ultimately leads to the cessation of plant growth and death, effectively controlling weeds.
Q2: Are there specific weeds that are effectively controlled by this compound derivatives?
A: Research has shown that certain this compound derivatives, like sulfosulfuron (MON-37500), are effective in controlling specific weed species. For example, sulfosulfuron has demonstrated significant control over dandelion (Taraxacum officinale) and quackgrass (Elytrigia repens) []. Another derivative, rimsulfuron, has shown promising results in controlling Egyptian broomrape (Orobanche aegyptiaca) in tomato crops [].
Q3: How does the application method of this compound herbicides affect their efficacy?
A: Studies on rimsulfuron have revealed that the application method can significantly influence its effectiveness in controlling Egyptian broomrape in tomatoes. Applying rimsulfuron as a post-emergence treatment (POST) provided effective control, but the efficacy decreased when pots were topped with charcoal, suggesting soil activity plays a role []. Pre-plant incorporation (PPI) followed by POST applications also provided good control, although some phytotoxicity to tomato plants was observed [].
Q4: Has biodegradation of this compound herbicides been observed, and are there potential benefits?
A: Yes, research has identified a fungus, Trichoderma sp., capable of degrading sulfosulfuron in agricultural soil []. This fungus exhibited growth even in the presence of high sulfosulfuron concentrations and degraded the herbicide through both decarboxylation of the sulfonylurea bridge and hydrolytic cleavage of the sulfonylamide linkage. Utilizing such microorganisms for bioremediation could be a promising strategy for decontaminating soils affected by sulfosulfuron residues.
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